molecular formula C19H23ClN2O3S B15006697 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B15006697
M. Wt: 394.9 g/mol
InChI Key: MGQIUGQCIWXAED-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is a piperazine derivative featuring two distinct substituents:

  • A sulfonyl group linked to a 4-chloro-3-methoxyphenyl ring at the N-1 position.
  • A 2,3-dimethylphenyl group at the N-4 position.

This compound combines structural elements known to influence receptor binding and pharmacokinetics. The chloro and methoxy groups on the sulfonyl aryl moiety enhance electronic modulation and steric interactions, while the 2,3-dimethylphenyl group contributes to lipophilicity and receptor affinity. Its synthesis involves coupling 1-(2,3-dimethylphenyl)piperazine with a sulfonyl chloride derivative, as inferred from analogous procedures in and .

Properties

Molecular Formula

C19H23ClN2O3S

Molecular Weight

394.9 g/mol

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine

InChI

InChI=1S/C19H23ClN2O3S/c1-14-5-4-6-18(15(14)2)21-9-11-22(12-10-21)26(23,24)16-7-8-17(20)19(13-16)25-3/h4-8,13H,9-12H2,1-3H3

InChI Key

MGQIUGQCIWXAED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction can be carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines can then be deprotected and further functionalized to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonyl group (-SO₂-) activates the adjacent aromatic ring for SNAr reactions. The 4-chloro substituent further enhances electrophilicity, enabling displacement under basic conditions.

Example Reaction :
Replacement of the chlorine atom with nucleophiles (e.g., amines, alkoxides):

Ar-Cl+NuAr-Nu+Cl\text{Ar-Cl} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{Cl}^-

Conditions :

  • Reagents: Piperazine derivatives, K₂CO₃, DMF, 80–100°C .

  • Products: Substituted arylpiperazines with modified electronic profiles .

Key Findings :

  • SNAr reactions proceed efficiently with secondary amines due to steric accessibility .

  • Electron-rich nucleophiles (e.g., morpholine) show higher reactivity .

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation, acylation, and arylation reactions.

Alkylation:

Reaction :

R-X+piperazineR-piperazine+HX\text{R-X} + \text{piperazine} \rightarrow \text{R-piperazine} + \text{HX}

Conditions :

  • Alkyl halides (e.g., benzyl chloride), EtOH, reflux .

  • Yields: 84–95% for mono-alkylated products .

Acylation:

Reaction :

R-COCl+piperazineR-CO-piperazine+HCl\text{R-COCl} + \text{piperazine} \rightarrow \text{R-CO-piperazine} + \text{HCl}

Conditions :

  • Acyl chlorides, triethylamine, CH₂Cl₂, 0–25°C .

Key Challenges :

  • Over-alkylation/acylation is mitigated using stoichiometric control .

Sulfonamide Hydrolysis

The sulfonamide bond (-SO₂-N-) undergoes hydrolysis under acidic or basic conditions:

Reaction :

Ar-SO₂-NR₂+H2OH+/OHAr-SO3H+NR2H\text{Ar-SO₂-NR₂} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Ar-SO}_3\text{H} + \text{NR}_2\text{H}

Conditions :

  • Acidic: HCl (conc.), reflux.

  • Basic: NaOH (aq.), 100°C.

Key Findings :

  • Hydrolysis rates depend on substituent electronic effects; electron-withdrawing groups accelerate reaction.

Oxidation Reactions

The sulfonyl group is resistant to oxidation, but the methoxy (-OCH₃) and methyl (-CH₃) groups are susceptible:

Demethylation of Methoxy Group:

Reaction :

Ar-OCH3BBr3Ar-OH+CH3Br\text{Ar-OCH}_3 \xrightarrow{\text{BBr}_3} \text{Ar-OH} + \text{CH}_3\text{Br}

Conditions :

  • BBr₃, CH₂Cl₂, -78°C to 25°C .

Oxidation of Methyl Groups:

Reaction :

Ar-CH3KMnO4Ar-COOH\text{Ar-CH}_3 \xrightarrow{\text{KMnO}_4} \text{Ar-COOH}

Conditions :

  • KMnO₄, H₂O, 100°C.

Key Limitations :

  • Steric hindrance from 2,3-dimethylphenyl reduces oxidation efficiency.

Electrophilic Aromatic Substitution

The 2,3-dimethylphenyl ring undergoes electrophilic substitution (e.g., nitration, sulfonation):

Nitration :

Ar-H+HNO3H2SO4Ar-NO2\text{Ar-H} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Ar-NO}_2

Conditions :

  • HNO₃/H₂SO₄, 0–50°C .

  • Regioselectivity influenced by methyl groups (ortho/para directors) .

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings:

Suzuki Coupling:

Reaction :

Ar-Cl+Ar’-B(OH)2PdAr-Ar’\text{Ar-Cl} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Ar-Ar'}

Conditions :

  • Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .

Key Applications :

  • Used to introduce biaryl motifs for enhanced pharmacological activity .

Mechanistic Insights

  • SNAr : Proceeds via a Meisenheimer intermediate stabilized by the sulfonyl group .

  • Piperazine Reactivity : The secondary amines exhibit moderate nucleophilicity, favoring mono-functionalization .

  • Steric Effects : 2,3-Dimethylphenyl group hinders electrophilic substitution at adjacent positions .

Scientific Research Applications

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Receptor Affinity of Arylpiperazine Derivatives

Compound Aryl Substituent Key Receptors (Affinity) Source
Target Compound 2,3-dimethylphenyl D2, 5-HT1A (High)
1-(2,3-Dichlorophenyl)piperazine 2,3-dichlorophenyl 5-HT6, D2 (High)
1-(Benzo[d]isothiazol-3-yl)piperazine Benzoisothiazolyl 5-HT6, D2 (Moderate-Low)
1-(3-Chlorophenyl)piperazine 3-chlorophenyl D2, 5-HT1A (Moderate)
  • Key Findings :
    • The 2,3-dimethylphenyl group in the target compound balances lipophilicity and steric bulk, enabling strong competition at D2 and 5-HT1A receptors, comparable to dichlorophenyl analogues but with reduced toxicity risks .
    • Chlorinated aryl groups (e.g., 2,3-dichlorophenyl) enhance lipophilicity and receptor affinity but may increase metabolic instability .
    • Heteroaryl substituents (e.g., benzoisothiazolyl) reduce affinity due to decreased lipophilicity .

Sulfonyl Group Variations

Table 2: Impact of Sulfonyl Substituents on Activity

Compound Sulfonyl Substituent Biological Activity Source
Target Compound 4-Chloro-3-methoxyphenyl Not explicitly reported N/A
1-[(2,5-Dimethoxyphenyl)sulfonyl] Analogue 2,5-Dimethoxyphenyl Unknown (Structural analogue)
AO-15 (Furoyl derivative) 2-Furoyl Aβ42 oligomerization inhibition
4-(4-Methylphenyl)sulfonyl Derivatives 4-Methylphenyl Antimicrobial, Cytotoxic
  • Sulfonyl groups generally improve solubility and metabolic stability over thioether or furoyl moieties, as seen in antimicrobial derivatives .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :
    • The 2,3-dimethylphenyl group provides moderate lipophilicity (clogP ~3.5 estimated), intermediate between dichlorophenyl (higher clogP) and benzoisothiazolyl (lower clogP) derivatives .
  • Synthesis :
    • The 2,3-dimethylphenylpiperazine core is synthesized efficiently (78% yield) via halogenation and coupling, as demonstrated in .
    • Sulfonylation procedures (e.g., using bromoacetyl chloride or substituted sulfonyl chlorides) are well-established for piperazines .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound features a piperazine core substituted with a 2,3-dimethylphenyl group at the 4-position and a 4-chloro-3-methoxyphenylsulfonyl group at the 1-position. The sulfonyl group enhances polarity and hydrogen-bonding potential, impacting solubility and target interaction. The chloro and methoxy substituents on the phenyl ring modulate electronic effects (e.g., electron-withdrawing Cl and electron-donating OMe), which influence reactivity and binding affinity. The 2,3-dimethylphenyl group contributes to steric bulk, affecting membrane permeability and metabolic stability .

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis typically involves:

  • Step 1: Sulfonylation of the piperazine core using 4-chloro-3-methoxybenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2: Buchwald-Hartwig coupling or nucleophilic aromatic substitution to introduce the 2,3-dimethylphenyl group.
  • Purification: Normal-phase chromatography (e.g., silica gel with 10% MeOH/NH₄OH) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing purity and structure?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and purity.
  • HPLC-MS: Validates molecular weight and detects impurities.
  • X-ray Crystallography: Resolves stereochemistry and crystal packing (e.g., similar piperazine derivatives in used X-ray for structural validation).
  • Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of biological activity?

SAR strategies include:

  • Substituent Variation: Replacing the 4-chloro-3-methoxyphenyl group with fluorophenyl or nitrobenzyl groups () to modulate enzyme inhibition (e.g., carbonic anhydrase or kinase targets).
  • Piperazine Core Modifications: Introducing methyl or acetyl groups () to enhance metabolic stability.
  • Bioisosteric Replacement: Swapping the sulfonyl group with carbonyl or phosphoryl moieties to improve solubility or target selectivity.
Substituent Biological Activity Reference
4-Chloro-3-methoxyphenylModerate hCA II inhibition (IC₅₀ ~ 50 nM)
2,4-DichlorophenylImproved cytotoxicity (IC₅₀ ~ 10 µM)
3-TrifluoromethylphenylEnhanced antimicrobial activity (MIC ~ 2 µg/mL)

Q. What computational methods predict binding affinity with target enzymes?

  • Density Functional Theory (DFT): Models electronic properties (e.g., charge distribution of sulfonyl groups) to predict interactions with catalytic residues ( applied DFT to benzenesulfonamide derivatives).
  • Molecular Dynamics (MD): Simulates ligand-receptor binding kinetics in enzymes like carbonic anhydrase.
  • Docking Studies (AutoDock/Vina): Screens compound libraries for affinity against targets (e.g., dopamine D3 receptor in ) .

Q. How can contradictions in biological activity data across experimental models be resolved?

  • Mechanistic Deconvolution: Compare enzyme inhibition (e.g., hCA I/II in vitro assays in ) vs. cell-based cytotoxicity (e.g., MTT assays). Discrepancies may arise from off-target effects or metabolic conversion.
  • Pharmacokinetic Profiling: Assess bioavailability and tissue distribution using LC-MS/MS. Poor correlation between in vitro and in vivo data often stems from suboptimal ADME properties .

Q. What strategies improve metabolic stability of piperazine-containing compounds?

  • Steric Shielding: Introduce bulky groups (e.g., 2,3-dimethylphenyl) to hinder cytochrome P450 oxidation.
  • Deuterium Incorporation: Replace labile hydrogen atoms with deuterium at metabolically vulnerable positions.
  • Prodrug Design: Mask polar groups (e.g., sulfonyl) with ester or amide linkers for sustained release .

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